2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. This compound features a benzamide core substituted with a bromine atom and a pyrrolidinone moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide typically involves the following steps:
Amidation: The formation of the amide bond can be accomplished by reacting the brominated benzoyl chloride with 1-methyl-5-oxopyrrolidine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the pyrrolidinone ring can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.
Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the carbonyl group.
Oxidation: Potassium permanganate in an aqueous medium can oxidize the methyl group to a carboxyl group.
Major Products
Methoxy-substituted Benzamide: Formed through nucleophilic substitution.
Hydroxyl-substituted Pyrrolidinone: Formed through reduction.
Carboxyl-substituted Pyrrolidinone: Formed through oxidation.
Scientific Research Applications
2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolidinone moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.
2-fluoro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide: Similar structure but with a fluorine atom instead of bromine.
2-iodo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interaction with molecular targets, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
2-bromo-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-15-7-8(6-11(15)16)14-12(17)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOAGDBFETYNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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